molecular formula C19H14N4O2S B14879082 N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B14879082
M. Wt: 362.4 g/mol
InChI Key: FZSATDAQOILDBD-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring and a pyridazinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Coupling of the two moieties: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyridazinone derivatives: Studied for their anti-inflammatory and cardiovascular effects.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the combination of the benzo[d]thiazole and pyridazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H14N4O2S/c24-17(21-19-20-15-8-4-5-9-16(15)26-19)12-23-18(25)11-10-14(22-23)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24)

InChI Key

FZSATDAQOILDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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